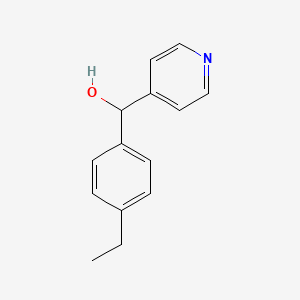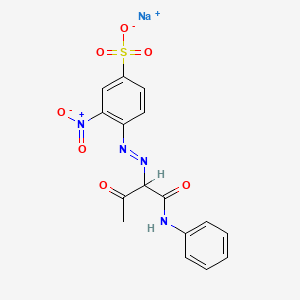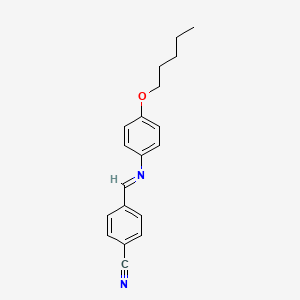
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a cyanobenzylidene group and a pentyloxy group attached to an aniline moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-pentyloxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as distillation, crystallization, and chromatography may be employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may regenerate the starting materials.
科学的研究の応用
Chemistry: It can be used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology: The compound may have potential as a probe or marker in biological studies, although specific applications would require further investigation.
Industry: The compound may find use in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline would depend on its specific application. In general, Schiff bases can interact with various molecular targets through coordination with metal ions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s biological activity and chemical reactivity.
類似化合物との比較
Similar Compounds
N-(P-Cyanobenzylidene)-P-(butyloxy)aniline: Similar structure with a butyloxy group instead of a pentyloxy group.
N-(P-Cyanobenzylidene)-P-(hexyloxy)aniline: Similar structure with a hexyloxy group instead of a pentyloxy group.
N-(P-Cyanobenzylidene)-P-(methoxy)aniline: Similar structure with a methoxy group instead of a pentyloxy group.
Uniqueness
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline is unique due to its specific combination of functional groups, which can influence its chemical reactivity and potential applications. The presence of the pentyloxy group may impart different solubility and steric properties compared to similar compounds with shorter or longer alkoxy chains.
Conclusion
This compound is an interesting compound with potential applications in various fields of scientific research. Its synthesis, chemical reactivity, and potential uses make it a valuable subject for further study. For detailed and specific information, consulting scientific literature and databases is recommended.
特性
分子式 |
C19H20N2O |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
4-[(4-pentoxyphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C19H20N2O/c1-2-3-4-13-22-19-11-9-18(10-12-19)21-15-17-7-5-16(14-20)6-8-17/h5-12,15H,2-4,13H2,1H3 |
InChIキー |
ASVZIFZWQYFSOS-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


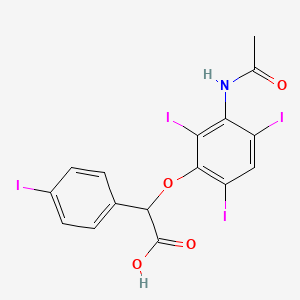
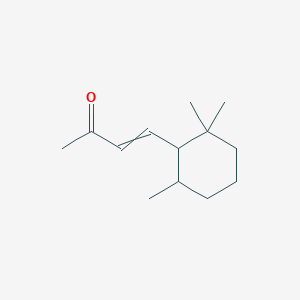

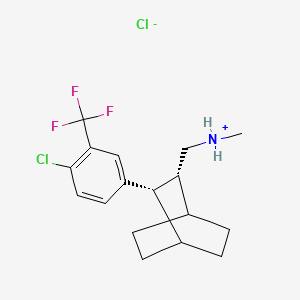
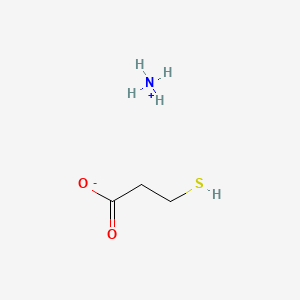
-](/img/structure/B13761479.png)

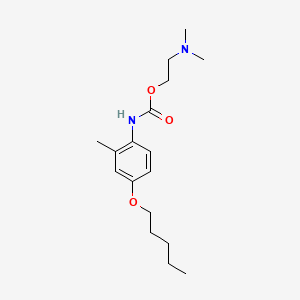
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
